4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one
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Description
4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is a useful research compound. Its molecular formula is C7H3BrFNOS and its molecular weight is 248.07. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Properties
4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one and its derivatives have shown promising antimicrobial and antitubercular activities. For example, Sathe et al. (2010) synthesized compounds with 6-fluoro-7-substituted (1,3) benzothiazoles, demonstrating significant antitubercular properties. Similarly, Sathe et al. (2011) reported the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds derived from 2-amino benzothiazole. This highlights the compound's potential in developing new antimicrobial agents (Sathe et al., 2010) (Sathe et al., 2011).
Cytotoxic Properties in Cancer Research
Hutchinson et al. (2001) explored the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which showed potent cytotoxicity in vitro against specific human breast cancer cell lines. This study indicates the potential use of this compound derivatives in cancer research and therapy (Hutchinson et al., 2001).
Fluorescence and Spectroscopic Applications
Mahadevan et al. (2014) synthesized derivatives of 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-ones, including compounds with bromo and fluoro substitutions, which exhibited blue light emission. This demonstrates the application of such compounds in fluorescence studies and the development of novel fluorescent materials (Mahadevan et al., 2014).
Effect on Spectroscopic Properties
Misawa et al. (2019) investigated the halogen-substituted derivatives of benzothiazoles and found that these derivatives, including those with bromo and fluoro groups, show blue-shifted electronic absorption and fluorescence emission maxima. This study provides insight into the modification of spectroscopic properties through halogenation in benzothiazoles (Misawa et al., 2019).
Antifungal and Antibacterial Activity
Research by Pejchal et al. (2015) and Liaras et al. (2011) on benzothiazole derivatives, including fluoro-substituted ones, has indicated significant antibacterial and antifungal activities. These studies add to the growing body of evidence supporting the use of benzothiazole compounds in the development of new antimicrobial agents (Pejchal et al., 2015) (Liaras et al., 2011).
Properties
IUPAC Name |
4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNOS/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCBTHBBSXGVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=O)N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188054-03-6 |
Source
|
Record name | 4-bromo-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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